molecular formula C24H18FNO4 B6544037 4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929504-81-4

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544037
CAS No.: 929504-81-4
M. Wt: 403.4 g/mol
InChI Key: FMMBMNMYUHNQJP-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a 4-fluorobenzamide moiety at position 4. This compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-14-20-11-10-18(26-24(28)15-6-8-17(25)9-7-15)13-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMBMNMYUHNQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The molecular formula for this compound is C24H22FNO3C_{24}H_{22}FNO_3, with a molecular weight of 403.41 g/mol. The compound features a benzofuran moiety, which is significant in contributing to its biological properties.

PropertyValue
Molecular FormulaC24H22FNO3
Molecular Weight403.41 g/mol
LogP5.4673
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anticancer activity . A study highlighted that certain benzofuran derivatives demonstrated cytotoxic effects against various cancer cell lines, including K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM .

Structure-Activity Relationship (SAR) Analysis
The SAR studies suggest that the position and type of substituents on the benzofuran ring are critical for enhancing anticancer activity. For instance, the presence of halogens and specific functional groups can significantly affect the compound's potency . The incorporation of methoxy groups has been associated with improved interactions with biological targets, enhancing cytotoxicity.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of hydrogen-donating groups is believed to facilitate favorable interactions with target proteins, thereby enhancing biological efficacy .

Case Studies

Several case studies have documented the efficacy of related benzofuran derivatives:

  • Benzofuran Derivative Study : A compound structurally similar to this compound was tested against multiple cancer cell lines, showing promising results with IC50 values in the micromolar range. These findings support the potential use of such compounds in cancer therapy .
  • In Vivo Studies : In vivo assessments indicated that certain derivatives could significantly inhibit tumor growth in murine models without causing substantial toxicity to normal tissues. This suggests a favorable therapeutic index for these compounds .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison
Compound Core Structure Key Substituents Electronic Effects
Target Compound Benzofuran 4-Fluoro, 3-methoxybenzoyl, 3-methyl Moderate electron-withdrawing (F)
CNP0043498.0 Benzofuran 3,4-Dimethoxy, 3-methoxybenzoyl Strong electron-donating (OCH₃)
SCYX-7158 Benzoxaborole Boronic acid, CF₃ Electrophilic (B–OH), strong EWG (CF₃)
N-[2-(4-Cl-benzoyl)-3-Me-benzofuran-5-yl] Benzofuran 4-Cl, furan-2-carboxamide EWG (Cl), rigid conformation (furan)
Table 2: Pharmacokinetic and Bioactivity Comparison
Compound LogP (Predicted) Solubility (µM) Biological Activity (EC₅₀/IC₅₀)
Target Compound 3.8 ~50 Not reported
SCYX-7158 2.5 >100 0.3 μM (Trypanosoma brucei)
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 2.1 ~20 Crystallographic stability

Research Findings and Implications

  • Metabolic Stability : Methoxy-substituted analogs (e.g., CNP0043498.0) may exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation compared to fluoro-substituted compounds .
  • Target Selectivity : The benzoxaborole scaffold (SCYX-7158) demonstrates high parasite selectivity via boronic acid-mediated covalent binding, a feature absent in benzofuran-based benzamides .
  • Crystallographic Insights : Planar benzamide derivatives (e.g., 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide) form stable hydrogen-bonded networks, whereas benzofuran analogs may prioritize lipophilicity for membrane penetration .

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